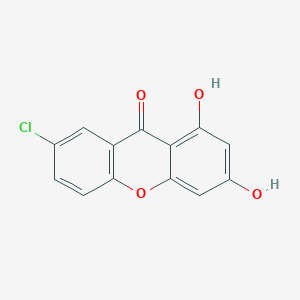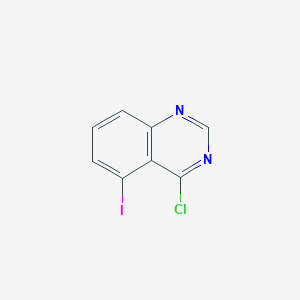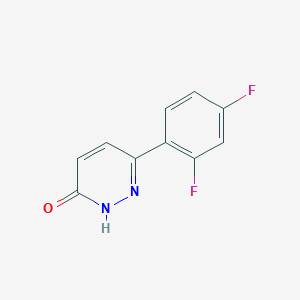
6-(2,4-Difluorophenyl)pyridazin-3-ol
概要
説明
“6-(2,4-Difluorophenyl)pyridazin-3-ol” is a chemical compound with the molecular formula C10H6F2N2O and a molecular weight of 208.16 g/mol . It is not intended for human or veterinary use and is used for research purposes.
Synthesis Analysis
The synthesis of pyridazinone derivatives, such as “this compound”, has been a topic of interest in organic chemistry . The most common synthesis involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridazinone ring with a 2,4-difluorophenyl group attached .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 208.16 g/mol and a molecular formula of C10H6F2N2O .科学的研究の応用
Pharmacological Properties
Pyridazines, including 6-(2,4-Difluorophenyl)pyridazin-3-ol, have been explored for their pharmacological properties. Research by Druey et al. (1954) discusses various pyridazines substituted in the 3- and 6-position, noting some derivatives have anticonvulsive properties and similarities to blood pressure-lowering drugs (Druey, Hueni, Meier, Ringier, & Staehelin, 1954).
Structural Analysis
The structure of related compounds has been studied, such as in the work by Saldías et al. (2020), investigating the structural properties of a mononuclear ReI complex derived from pyridazin-3-yl fragments (Saldías, Palominos, Pizarro, & Vega, 2020).
Synthesis of Derivatives
Ibrahim and Behbehani (2014) explored the synthesis of novel pyridazin-3-one derivatives, providing a general route for their synthesis and discussing their potential applications in creating fused azines (Ibrahim & Behbehani, 2014).
Anticonvulsant and Structural Properties
Georges et al. (1989) examined the crystal structures of various anticonvulsant compounds, including 6-substituted pyridazines, providing insights into their molecular structure and potential pharmacological applications (Georges, Vercauteren, Evrard, & Durant, 1989).
Corrosion Inhibition
Research by Mashuga et al. (2017) studied the inhibitory effects of pyridazine derivatives, including 6-substituted variants, on the corrosion of mild steel, highlighting their potential application in materials science (Mashuga, Olasunkanmi, & Ebenso, 2017).
Safety and Hazards
作用機序
Target of Action
Pyridazine and pyridazinone derivatives, which include this compound, have been shown to interact with a range of biological targets . These targets are involved in various physiological effects, contributing to the compound’s wide range of pharmacological activities .
Mode of Action
Pyridazinone derivatives have been shown to interact with their targets in a variety of ways, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific target and the physiological context.
Biochemical Pathways
Pyridazinone derivatives have been shown to affect a variety of biochemical pathways, leading to a wide range of pharmacological effects . The downstream effects of these pathway alterations would depend on the specific pathway and the physiological context.
Result of Action
Pyridazinone derivatives have been shown to have a wide range of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities . The specific effects of 6-(2,4-Difluorophenyl)pyridazin-3-ol would depend on its specific targets and mode of action.
生化学分析
Biochemical Properties
6-(2,4-Difluorophenyl)pyridazin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit phosphodiesterase (PDE) enzymes, which are crucial in regulating intracellular levels of cyclic nucleotides. By inhibiting PDE, this compound can modulate signaling pathways that rely on cyclic AMP and cyclic GMP . Additionally, this compound may interact with other biomolecules, such as receptors and ion channels, affecting their function and contributing to its overall biochemical effects.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, by modulating PDE activity, this compound can alter the levels of cyclic nucleotides, which in turn affect downstream signaling pathways involved in cell proliferation, differentiation, and apoptosis . Furthermore, this compound may impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of genes involved in critical cellular functions.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is the inhibition of PDE enzymes, which leads to increased levels of cyclic nucleotides within cells . This elevation in cyclic nucleotides can activate protein kinase A (PKA) and other downstream effectors, resulting in various cellular responses. Additionally, this compound may bind to specific receptors or ion channels, modulating their activity and contributing to its overall pharmacological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over different time periods. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, allowing for sustained biochemical activity . Over extended periods, degradation products may form, potentially altering its efficacy and safety profile. Long-term studies in vitro and in vivo have provided insights into the compound’s temporal effects on cellular processes, including its impact on cell viability, proliferation, and differentiation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity or nephrotoxicity. Threshold effects have been identified, indicating the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound may undergo phase I and phase II metabolic reactions, leading to the formation of metabolites with different biological activities . These metabolic pathways can affect the compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion. Additionally, this compound may influence metabolic flux and metabolite levels, contributing to its overall biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its pharmacological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Once inside the cells, this compound may localize to specific compartments or organelles, influencing its activity and function. The compound’s distribution within tissues can also affect its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production. Understanding the subcellular localization of this compound is essential for elucidating its molecular mechanism of action and optimizing its therapeutic potential.
特性
IUPAC Name |
3-(2,4-difluorophenyl)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2N2O/c11-6-1-2-7(8(12)5-6)9-3-4-10(15)14-13-9/h1-5H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQAZKYBFRTHLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=NNC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


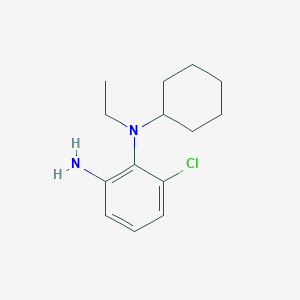


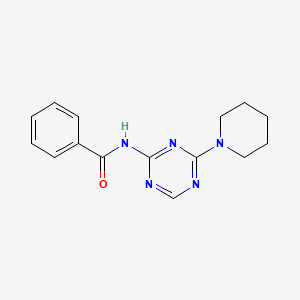
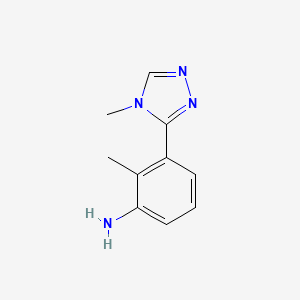
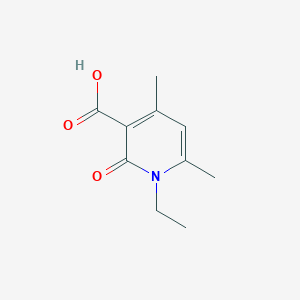

![Methyl 3-amino-6-cyclopropylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1415122.png)
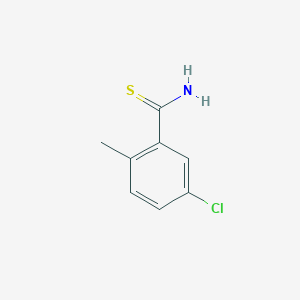
![3',4'-Dihydro-2'H-spiro[cyclohexane-1,1'-pyrrolo[1,2-a]pyrazine]](/img/structure/B1415124.png)
![Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate](/img/structure/B1415125.png)

